REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([N+:8]([O-])=O)=[CH:6][N:5]=[CH:4][C:3]=1[CH3:11].Cl>[Fe].C(O)C>[NH2:8][C:7]1[CH:6]=[N:5][CH:4]=[C:3]([CH3:11])[C:2]=1[NH2:1]
|
Name
|
|
Quantity
|
1.198 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=NC=C1[N+](=O)[O-])C
|
Name
|
|
Quantity
|
13 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1.748 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
|
Quantity
|
52 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 3 hours
|
Duration
|
3 h
|
Type
|
DISTILLATION
|
Details
|
was distilled off
|
Type
|
ADDITION
|
Details
|
the resulting suspension was diluted with water to 50 mL
|
Type
|
ADDITION
|
Details
|
the pH was adjusted to 13 by addition of 2N NaOH
|
Type
|
EXTRACTION
|
Details
|
Extraction with ethyl acetate (3×70 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying of the combined organic phases of anhydrous sodium sulphate and evaporation of the solvent
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=NC=C(C1N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.579 g | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 60.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |